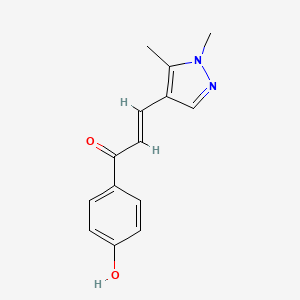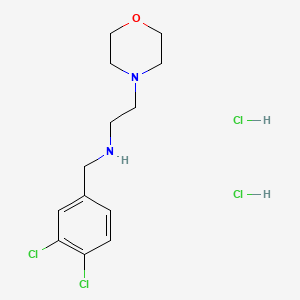
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one, also known as DMPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. DMPP belongs to the class of chalcones and has been found to possess various biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, antioxidant, anticancer, and antimicrobial properties. This compound has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress in various cell lines. In addition, this compound has been found to induce apoptosis in cancer cells and inhibit the growth of various bacterial and fungal strains.
Wirkmechanismus
The mechanism of action of 3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one is not fully understood. However, it has been proposed that this compound exerts its effects by modulating various signaling pathways. This compound has been shown to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response. This compound has also been found to activate the Nrf2 pathway, which plays a crucial role in the regulation of oxidative stress.
Biochemical and Physiological Effects:
This compound has been found to possess various biochemical and physiological effects. It has been shown to reduce the production of reactive oxygen species and inhibit lipid peroxidation. This compound has also been found to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, this compound has been shown to reduce the levels of pro-inflammatory cytokines, such as TNF-α and IL-6.
Vorteile Und Einschränkungen Für Laborexperimente
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has several advantages for lab experiments. It is relatively easy to synthesize and has been found to be stable under various conditions. This compound is also readily available and can be purchased from various chemical suppliers. However, this compound has some limitations for lab experiments. It has been found to be relatively insoluble in water, which can make it challenging to use in aqueous-based experiments. In addition, this compound can exhibit low bioavailability, which can limit its effectiveness in in vivo studies.
Zukünftige Richtungen
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one has significant potential for various therapeutic applications. Future research should focus on elucidating the mechanism of action of this compound and identifying its molecular targets. In addition, further studies are needed to investigate the potential of this compound for the treatment of various diseases, such as cancer, inflammation, and neurodegenerative disorders. The development of novel formulations and delivery systems for this compound can also enhance its bioavailability and effectiveness in in vivo studies.
Synthesemethoden
3-(1,5-dimethyl-1H-pyrazol-4-yl)-1-(4-hydroxyphenyl)-2-propen-1-one can be synthesized using various methods, including the Claisen-Schmidt condensation reaction and the Knoevenagel reaction. In the Claisen-Schmidt condensation reaction, 4-hydroxyacetophenone and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde are reacted in the presence of a base catalyst to form this compound. In the Knoevenagel reaction, 4-hydroxybenzaldehyde and 1,5-dimethyl-1H-pyrazole-4-carbaldehyde are reacted in the presence of a base catalyst to form this compound.
Eigenschaften
IUPAC Name |
(E)-3-(1,5-dimethylpyrazol-4-yl)-1-(4-hydroxyphenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(9-15-16(10)2)5-8-14(18)11-3-6-13(17)7-4-11/h3-9,17H,1-2H3/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJZDNPYEPPHCKQ-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C=CC(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C)/C=C/C(=O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 5-{[4-hydroxy-4-(5-methylpyridin-2-yl)piperidin-1-yl]carbonyl}-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B5369728.png)
![8-[(dimethylamino)methyl]-3-(4-fluorophenyl)-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B5369736.png)


![N-(4-{[3-(2-methoxyphenoxy)azetidin-1-yl]carbonyl}phenyl)acetamide](/img/structure/B5369767.png)
![4,4-dimethyl-3-(4-nitrophenyl)-2-oxaspiro[5.5]undecane-1,5-dione](/img/structure/B5369773.png)
![3-(benzylthio)-6-(6-chloro-1,3-benzodioxol-5-yl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5369781.png)

![4-[(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-yl)amino]-2-methyl-4-oxo-2-butenoic acid](/img/structure/B5369812.png)
![dimethyl 5-({[(3-fluorophenyl)amino]carbonyl}amino)isophthalate](/img/structure/B5369815.png)
![8-[(hydroxyimino)(4-methylphenyl)methyl]-4,9-dimethyl-2H-furo[2,3-h]chromen-2-one](/img/structure/B5369817.png)

![4-amino-N-{4-[2-(3-methoxyphenyl)vinyl]-2-pyrimidinyl}benzenesulfonamide](/img/structure/B5369829.png)
![methyl 4-hydroxy-5-[6-(4-methoxyphenyl)-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-5-yl]-2-methylthiophene-3-carboxylate](/img/structure/B5369832.png)